Cas no 2138011-87-5 (5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine)

5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine
- EN300-1110339
- 5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 2138011-87-5
-
- インチ: 1S/C8H11BrN6/c1-2-14-4-3-11-6(14)5-15-7(9)12-8(10)13-15/h3-4H,2,5H2,1H3,(H2,10,13)
- InChIKey: IXZULUURKJRUBG-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(N)=NN1CC1=NC=CN1CC
計算された属性
- せいみつぶんしりょう: 270.02286g/mol
- どういたいしつりょう: 270.02286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 74.6Ų
5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1110339-0.5g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
Enamine | EN300-1110339-0.25g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 0.25g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1110339-10.0g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 10g |
$6450.0 | 2023-05-25 | ||
Enamine | EN300-1110339-0.1g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 0.1g |
$1056.0 | 2023-10-27 | |
Enamine | EN300-1110339-5.0g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 5g |
$4349.0 | 2023-05-25 | ||
Enamine | EN300-1110339-2.5g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
Enamine | EN300-1110339-0.05g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
Enamine | EN300-1110339-1.0g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 1g |
$1500.0 | 2023-05-25 | ||
Enamine | EN300-1110339-1g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 1g |
$1200.0 | 2023-10-27 | |
Enamine | EN300-1110339-10g |
5-bromo-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
2138011-87-5 | 95% | 10g |
$5159.0 | 2023-10-27 |
5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amineに関する追加情報
Introduction to 5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine (CAS No. 2138011-87-5)
The compound 5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine, identified by its CAS number 2138011-87-5, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and promising biological activities. The presence of multiple nitrogen-containing rings, including a brominated triazole core and an ethyl-substituted imidazole moiety, positions this compound as a versatile scaffold for further chemical modifications and pharmacological exploration.
In recent years, the development of novel therapeutic agents has been heavily influenced by the design of small molecules that can interact with biological targets with high specificity and efficacy. The structural framework of 5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine makes it an attractive candidate for investigating its potential in various therapeutic areas. Specifically, the bromine atom on the triazole ring provides a handle for further functionalization via cross-coupling reactions, while the ethyl-imidazole group can serve as a recognition element for binding to specific protein targets.
One of the most compelling aspects of this compound is its potential in the development of antiviral and anticancer agents. The triazole and imidazole moieties are known to exhibit inhibitory activity against enzymes and receptors involved in viral replication and tumor growth. For instance, studies have shown that derivatives of triazoles can interfere with the polymerase activity of certain viruses by binding to critical residues within the enzyme's active site. Similarly, imidazole-based compounds have been explored for their ability to modulate kinase activities, which are often overexpressed in cancer cells.
Recent research has also highlighted the importance of scaffold hopping—where chemists modify the core structure of a molecule to improve its pharmacological properties—in drug discovery. The 5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine scaffold offers a rich platform for such modifications. By introducing different substituents or altering the connectivity between rings, researchers can fine-tune the compound's solubility, bioavailability, and target affinity. This flexibility is particularly valuable in medicinal chemistry, where optimizing a molecule's pharmacokinetic profile is as crucial as maximizing its biological activity.
The synthesis of 5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amines involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The bromination step on the triazole ring is particularly critical, as it enables subsequent palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. These reactions are widely used in drug synthesis to introduce diverse functional groups while maintaining good regioselectivity and yield. The ethyl-imidazole unit is typically introduced via nucleophilic substitution or condensation reactions, which are well-established in organic synthesis.
In terms of biological evaluation, preliminary studies on 5-bromo derivatives have shown promising results in vitro. For example, some analogs have demonstrated inhibitory effects on enzymes such as Janus kinases (JAKs), which play a key role in inflammatory signaling pathways. Additionally, modifications to the imidazole ring have led to compounds with enhanced binding affinity to certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. These findings underscore the potential of this scaffold as a basis for developing novel therapeutic agents.
The integration of computational methods into drug discovery has further accelerated the process of identifying lead compounds like 5-bromo[bromo]-brominated[brominated]methyl[brominated]-brominated[brominated]triazole[brominated]amine. Molecular modeling techniques allow researchers to predict how different conformations of a molecule might interact with biological targets at an atomic level. This approach not only saves time but also provides insights into how structural changes can influence binding affinity and selectivity. By combining experimental data with computational predictions, scientists can more efficiently navigate the complex landscape of drug design.
Looking ahead, the future prospects for 5-bromo[bromo]-brominated[brominated]methyl[brominated]-brominated[brominated]triazole[brominated]amine and its derivatives are exciting. Advances in biocatalysis and flow chemistry may enable more sustainable and scalable synthesis routes for these compounds. Furthermore, collaborations between academia and industry could lead to faster translation of laboratory findings into clinical candidates. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that precisely address unmet medical needs.
2138011-87-5 (5-bromo-1-(1-ethyl-1H-imidazol-2-yl)methyl-1H-1,2,4-triazol-3-amine) 関連製品
- 1421526-43-3(2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)
- 1805542-29-3(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-methylpyridine)
- 899747-32-1(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)
- 1017662-79-1(N-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide)
- 664364-89-0(rac-potassium trifluoro[(1R,2R)-2-phenylcyclopropyl]boranuide)
- 2580180-04-5(4-amino-3-(trifluoromethyl)-2-oxabicyclo2.1.1hexane-1-carboxylic acid)
- 63319-59-5(7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one)
- 941944-29-2(N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 2228373-07-5(methyl 5-(1-amino-2-hydroxypropan-2-yl)thiophene-3-carboxylate)




